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Compound of Interest

Compound Name: 8-Chloro-2-methylquinoline

CAS No.: 3033-82-7

Cat. No.: B1584612 Get Quote

Executive Summary
8-Chloro-2-methylquinoline (CAS 3033-82-7) represents a critical scaffold in the synthesis of

bioactive heterocyclic compounds, particularly in the development of antimalarial, anticancer,

and receptor-modulating therapeutics. Its physicochemical profile is defined by the interplay

between the electron-withdrawing chlorine atom at the 8-position and the electron-donating

methyl group at the 2-position.[1] This guide provides a definitive technical analysis of its

properties, synthesis-derived impurity profiles, and validated characterization protocols.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a bicyclic quinoline core substituted at the ortho positions relative to

the nitrogen heteroatom (2-position) and the fused ring junction (8-position).

Identification Matrix[1][2][3][4][5]
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Parameter Specification

IUPAC Name 8-Chloro-2-methylquinoline

Common Name 8-Chloroquinaldine

CAS Number 3033-82-7

Molecular Formula

C

H

ClN

Molecular Weight 177.63 g/mol

SMILES CC1=NC2=C(C=CC=C2Cl)C=C1

InChI Key VVLYDFPOGMTMFJ-UHFFFAOYSA-N

Structural Activity Relationships (SAR)
8-Chloro Substituent: Introduces significant steric bulk near the quinoline nitrogen lone pair,

potentially impacting metal coordination and hydrogen bond acceptance.[2][1] Electronically,

it exerts a negative inductive effect (-I), lowering the pKa of the ring nitrogen compared to

unsubstituted quinoline.[2]

2-Methyl Group: Provides a handle for further functionalization (e.g., radical bromination to

chloromethyl derivatives) and exerts a positive inductive effect (+I), partially counteracting

the electron-withdrawing nature of the chlorine.

Physicochemical Properties Profile
The following data aggregates experimental values with high-confidence predictive models

where experimental gaps exist.

Physical Constants
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Property Value / Range Source/Note

Physical State Solid (Crystalline powder) Experimental

Color Off-white to Cream Experimental

Melting Point 64 – 68 °C Experimental (Sigma-Aldrich)

Boiling Point > 280 °C (Predicted)
Based on 8-Chloroquinoline

(288.5 °C)

LogP (Octanol/Water) 3.2 – 3.5 (Predicted) High Lipophilicity

pKa (Conjugate Acid) 2.5 – 3.0 (Predicted) Less basic than Quinoline (4.9)

Topological Polar Surface Area

(TPSA)
12.9 Å²

Indicative of good membrane

permeability

Solubility & Lipophilicity
8-Chloro-2-methylquinoline exhibits a Class II behavior (Low Solubility, High Permeability) in

the BCS classification context.

Aqueous Solubility: Negligible at neutral pH (< 0.1 mg/mL).[2][1] Solubility increases

significantly at pH < 2.0 due to protonation of the quinoline nitrogen.[2][1]

Organic Solubility: Highly soluble in dichloromethane (DCM), chloroform, and ethyl acetate.

Soluble in hot ethanol/methanol.[1]

Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to controlling the impurity profile.[1] The industrial

standard route is the Doebner-Miller Synthesis, a modified Skraup reaction.[1]

Synthesis Pathway Diagram (DOT)
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Caption: Doebner-Miller synthesis pathway involving condensation, cyclization, and oxidative

aromatization.

Critical Impurities[2][3][4]
Regioisomers: While the 2-substituent is fixed by crotonaldehyde, directing effects of the 2-

chloroaniline usually favor the 8-chloro isomer.[1][3] However, trace amounts of 6-chloro-2-

methylquinoline may form if the steric control is insufficient.[1]

Starting Materials: Unreacted 2-chloroaniline is a genotoxic impurity (GTI) and must be

controlled to ppm levels.[1]

Polymerization Products: Crotonaldehyde can self-polymerize under acidic conditions,

leading to high-molecular-weight tars (removed via recrystallization).[1]

Characterization Protocols
Protocol 1: HPLC Purity Analysis
Objective: Quantify purity and detect unreacted aniline derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]
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Gradient:

0-2 min: 5% B

2-15 min: 5% -> 95% B

15-20 min: 95% B

Flow Rate: 1.0 mL/min.[2][1]

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/aniline bonds).[2][1]

Temperature: 30 °C.

Acceptance Criteria: Main peak retention time ~10-12 min. Purity > 98.0% (Area %).[2][1][4]

Protocol 2: Potentiometric pKa Determination
Objective: Determine the dissociation constant of the quinoline nitrogen.

Preparation: Dissolve 5 mg of substance in 10 mL of a mixed solvent system (50:50

Methanol:Water) to ensure solubility.

Titrant: 0.1 M HCl (to protonate) and 0.1 M NaOH (to back-titrate).

Method: Perform a titration under inert gas (Nngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

) to prevent CO

absorption.[2][5][1] Measure pH continuously.

Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant

of the methanol/water mixture.

Expected Result: An inflection point corresponding to a pKa between 2.5 and 3.0.

Spectral Data Reference
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Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

, 400 MHz

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2.83 (s, 3H): Methyl group at C2.[2][5] Distinct singlet.

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

7.38 (m, 2H): Overlapping signals for H3 and H6.[2][5]

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

7.80 (d, J=7.2 Hz, 1H): H7 proton.[2][5]

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

8.00 (d, J=8.4 Hz, 1H): H4 proton.[2][5]

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

8.03 (d, J=8.0 Hz, 1H): H5 proton.[2][5]

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (M+): 177.0 (Base peak or significant intensity).[2][1]

Isotope Pattern: Distinct 3:1 ratio for M+ (177) and M+2 (179), confirming the presence of

one Chlorine atom.

Handling & Safety (GHS)
Signal Word:WARNING
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Hazard Code Description Precaution

H302 Harmful if swallowed Do not eat/drink in lab.[1]

H315 Causes skin irritation Wear nitrile gloves.[1]

H318 Causes serious eye damage
Wear safety goggles/face

shield.[1]

H335 May cause respiratory irritation Work in a fume hood.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

oxidation or discoloration.

References
Sigma-Aldrich.8-Chloro-2-methylquinoline Product Specification. Retrieved from [6]

PubChem.Compound Summary: 8-Chloro-2-methylquinoline (CID 221113).[1] National

Library of Medicine.[1] Retrieved from [5]

National Institutes of Health (NIH).Crystal structure of 8-chloro-2-methylquinoline. PMC

Article. Retrieved from

ChemicalBook.8-Chloroquinoline derivatives and synthesis. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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